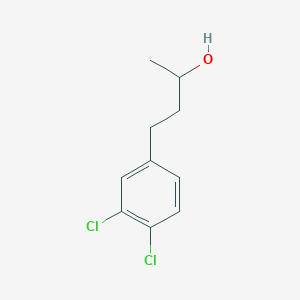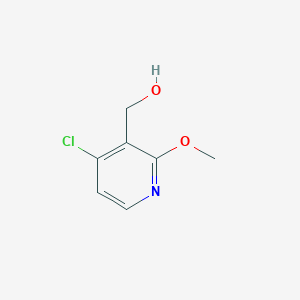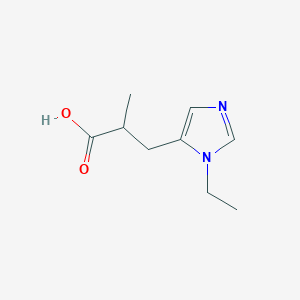
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropane ring attached to a phenyl group that is substituted with methoxy and methyl groups
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol typically involves the following steps:
Cyclopropanation Reaction: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Substitution Reactions: The phenyl group can be functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)cyclopropan-1-ol: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)cyclopropan-1-ol: Lacks the methoxy group on the phenyl ring.
1-Phenylcyclopropan-1-ol: Lacks both the methoxy and methyl groups on the phenyl ring.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(3-methoxy-4-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-9(7-10(8)13-2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
HDNBERZHYFQBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2(CC2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)






![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)



